N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-21(24-16-4-2-1-3-5-16)15-8-6-14(7-9-15)12-26-22(28)17-10-19-20(30-13-29-19)11-18(17)25-23(26)31/h6-11,16H,1-5,12-13H2,(H,24,27)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARWQYBBWDELCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of theDioxolo[4,5-g]Quinazolin-4(1H)-one Skeleton
The fused dioxolo-quinazolinone system is synthesized via acid-catalyzed cyclization of anthranilamide precursors with ketones or aldehydes. For example, solvent-free condensation of anthranilamide (1 ) with a cyclic ketone (e.g., 1,4-cyclohexanedione) in the presence of concentrated nitric acid yields the dihydroquinazolinone scaffold.
Representative Reaction:
$$
\text{Anthranilamide} + \text{Cyclic Ketone} \xrightarrow{\text{HNO}_3, \Delta} \text{Dioxolo-Quinazolinone Intermediate}
$$
Key parameters:
Introduction of the Sulfanylidene Group
Thionation at position 6 is achieved using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) . LR is preferred for its selectivity and milder conditions.
Optimized Protocol:
- Dissolve the quinazolinone intermediate (1 equiv) in dry toluene.
- Add Lawesson’s reagent (1.2 equiv) under nitrogen.
- Reflux for 4–6 hours.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Installation of the N-Cyclohexylbenzamide Side Chain
Benzamide Coupling via Carbodiimide Chemistry
The methylene-linked benzamide group is introduced through a two-step sequence :
- Bromination at Position 7 :
Cyclohexylamine Incorporation
The N-cyclohexyl group is introduced via amide bond formation between the benzamide carboxylic acid and cyclohexylamine.
Procedure:
- Activate 4-(chloromethyl)benzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Add cyclohexylamine (1.5 equiv) in dry dichloromethane (DCM).
- Stir at 0°C for 1 hour, then at rt for 4 hours.
- Wash with NaHCO₃ and brine, then dry over MgSO₄.
Reaction Optimization and Challenges
Catalytic Efficiency in Amide Bond Formation
The patent CN106316981A highlights the role of base catalysts (e.g., NaOH, TBAH) in accelerating amine acylation. For the target compound:
Regioselectivity in Quinazoline Functionalization
Competing reactions at positions 6 and 8 are mitigated by:
- Low-temperature thionation (≤60°C) to prevent over-reaction.
- Protecting group strategy : Temporary silylation of the carbonyl oxygen during bromination.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30, 1 mL/min).
- Melting Point : 205–207°C (decomposes).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the quinazolinone core or the sulfanylidene group.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced quinazolinone derivatives.
Scientific Research Applications
N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]butanamide
- N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]propionamide
Uniqueness
N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
N-cyclohexyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a compound of interest due to its diverse biological activities. This article discusses its biological activity based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinazoline core fused with a dioxole moiety and a cyclohexyl group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that compounds similar to N-cyclohexyl-4-{...} demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Specifically, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent anticancer activity .
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been well-documented. For instance, compounds derived from similar structures have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies using nutrient agar demonstrated that several synthesized derivatives exhibited high antibacterial activity at concentrations of 200 μg/ml and 100 μg/ml .
Antifungal Activity
The compound's potential as an antifungal agent has also been explored. A patent document describes its inclusion in fungicidal compositions, suggesting efficacy against various fungal pathogens . The specific mechanisms through which these compounds exert antifungal effects remain an area for further research.
The biological activity of N-cyclohexyl-4-{...} is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may also act on various receptors implicated in cancer progression and bacterial resistance mechanisms.
Case Studies
- Study on Anticancer Activity : A detailed examination of quinazoline derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity. The study concluded that structural variations could lead to improved selectivity and potency against specific cancer cell lines .
- Antibacterial Screening : A comparative analysis of various synthesized quinazoline derivatives revealed that certain modifications led to enhanced antibacterial properties against E. coli and Staph. aureus. This study emphasized the importance of functional groups in determining biological efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step organic reactions, including quinazoline core formation, sulfanyl group introduction, and coupling reactions. Key steps:
- Quinazoline Core : Cyclocondensation of substituted benzodioxole precursors under reflux with DMF as solvent .
- Sulfanyl Group Incorporation : Thiol-ene "click" chemistry using mercaptoacetamide derivatives in acetonitrile with K₂CO₃ as a base .
- Final Coupling : Amide bond formation via EDC/HOBt-mediated coupling in DCM . Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Quinazoline core formation | Reflux in DMF, 12 h | 45–60% | |
| Sulfanyl group addition | K₂CO₃, CH₃CN, RT, 6 h | 70–80% | |
| Amide coupling | EDC/HOBt, DCM, 0°C to RT, 24 h | 65–75% |
Q. How is the compound’s structure validated post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm substituent integration and stereochemistry. For example, the benzamide proton appears at δ 7.8–8.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 681.74 for C₃₁H₃₁N₅O₉S₂) .
- HPLC : Reverse-phase C18 column (MeOH/H₂O, 70:30) with UV detection at 254 nm for purity assessment .
Q. What in vitro assays are suitable for initial biological activity screening?
Target-specific assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ of 12.5 µM against HeLa cells) .
| Assay Type | Target | Key Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR-TK | IC₅₀ = 8.7 µM | |
| Antimicrobial | S. aureus | MIC = 16 µg/mL | |
| Cytotoxicity | HeLa cells | IC₅₀ = 12.5 µM |
Q. How do solubility and stability impact experimental design?
Solubility in DMSO (≥10 mM) allows stock solutions for cellular assays. Stability studies (pH 7.4 PBS, 37°C) show <10% degradation over 48 h. Avoid aqueous buffers with high ionic strength to prevent precipitation .
Advanced Research Questions
Q. What computational methods predict the compound’s mechanism of action?
Molecular Docking : AutoDock Vina ( ) with parameters:
- Grid Box : 25 × 25 × 25 Å centered on EGFR kinase domain (PDB: 1M17).
- Scoring Function : Improved binding affinity prediction (ΔG = −9.2 kcal/mol) . MD Simulations : GROMACS for 100 ns to assess protein-ligand complex stability .
| Target | Docking Score (ΔG, kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|
| EGFR kinase | −9.2 | Lys721, Thr766 | |
| COX-2 | −8.5 | Tyr385, Ser530 |
Q. How can structure-activity relationship (SAR) studies improve potency?
Modify substituents on the quinazoline and benzamide moieties:
- Sulfanyl Group : Replacement with methylthio reduces activity (IC₅₀ increases to 25 µM) .
- Cyclohexyl Substitution : Bulkier groups (e.g., adamantyl) enhance lipophilicity but reduce solubility .
| Derivative | Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | None | 12.5 | |
| Methylthio analog | −SH replaced with −SCH₃ | 25.0 | |
| Adamantyl-benzamide derivative | Cyclohexyl → Adamantyl | 18.7 |
Q. How are reaction conditions optimized using computational tools?
Reaction Path Search : Quantum chemical calculations (Gaussian 16) identify transition states and intermediates for sulfanyl group incorporation . Machine Learning : Train models on reaction yield data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., CH₃CN > DMF) .
Q. What advanced analytical methods resolve contradictory bioactivity data?
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with assays .
- Isothermal Titration Calorimetry (ITC) : Validate binding affinity discrepancies (e.g., Kd = 1.2 µM vs. SPR-reported 0.8 µM) .
Q. How to design derivatives with improved pharmacokinetic properties?
- LogP Optimization : Replace cyclohexyl with piperazine (LogP reduced from 3.1 to 2.4) .
- Prodrug Strategies : Esterify the benzamide to enhance oral bioavailability .
| Parameter | Parent Compound | Piperazine Derivative | Reference |
|---|---|---|---|
| LogP | 3.1 | 2.4 | |
| Solubility (µg/mL) | 8.2 | 15.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
